molecular formula C41H73NO9 B1247043 1-O-(alpha-D-galactopyranosyl)-N-(11-phenylundecanoyl)phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-(11-phenylundecanoyl)phytosphingosine

Cat. No. B1247043
M. Wt: 724 g/mol
InChI Key: ZIILJLJQJDTYAX-IWVUWWQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-galactopyranosyl)-N-(11-phenylundecanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-phenylundecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Characterization

The synthesis of galactosylphytosphingosine derivatives, including compounds similar to "1-O-(alpha-D-galactopyranosyl)-N-(11-phenylundecanoyl)phytosphingosine", involves complex chemical processes. For instance, phytosphingosine obtained from yeast has been used to synthesize galactosphingolipids, with subsequent steps including glycosidation and N-acylation to produce cerebrosides. These synthesis processes are characterized by specific chemical reactions, such as the use of acetobromogalactose and mercury cyanide in glycosidation, followed by alkaline hydrolysis of protective groups (Pascher, 1974).

Biological Activities

The biological activities of these compounds are of significant interest due to their immunostimulatory properties. For example, alpha-galactosyl cerebrosides have been synthesized to study their immunostimulatory activity, using a convergent synthetic approach starting from known galactose derivatives (Figueroa‐Pérez & Schmidt, 2000). Additionally, the synthesis of 6'-modified alpha-GalCer analogues, which retain strong antigenic activity while skewing the cytokine release profile towards Th1, indicates potential applications in modulating immune responses (Trappeniers et al., 2008).

properties

Molecular Formula

C41H73NO9

Molecular Weight

724 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-phenylundecanamide

InChI

InChI=1S/C41H73NO9/c1-2-3-4-5-6-7-8-9-10-14-17-23-28-34(44)37(46)33(31-50-41-40(49)39(48)38(47)35(30-43)51-41)42-36(45)29-24-18-15-12-11-13-16-20-25-32-26-21-19-22-27-32/h19,21-22,26-27,33-35,37-41,43-44,46-49H,2-18,20,23-25,28-31H2,1H3,(H,42,45)/t33-,34+,35+,37-,38-,39-,40+,41-/m0/s1

InChI Key

ZIILJLJQJDTYAX-IWVUWWQKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=CC=C2)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=CC=C2)O)O

Origin of Product

United States

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